Product packaging for Vinyl hexanoate(Cat. No.:CAS No. 3050-69-9)

Vinyl hexanoate

Cat. No.: B1346608
CAS No.: 3050-69-9
M. Wt: 142.2 g/mol
InChI Key: LZWYWAIOTBEZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research on Vinyl Hexanoate (B1226103) and Related Vinyl Esters

The study of vinyl esters dates back several decades, with initial research focusing on their synthesis and fundamental polymerization characteristics. One of the early convenient laboratory methods for preparing vinyl esters of long-chain aliphatic acids involved an interchange reaction between vinyl acetate (B1210297) and the corresponding fatty acid, catalyzed by mercury salts. orgsyn.org This method was applicable for producing a range of vinyl esters, including vinyl caproate. orgsyn.org

Early polymerization studies in the 1950s investigated the behavior of various vinyl esters, including vinyl n-caproate, to understand their reaction kinetics. royalsocietypublishing.org Research in the 1970s delved into the emulsion polymerization of vinyl hexanoate to examine the influence of chain transfer on the polymerization kinetics of a water-insoluble monomer. acs.org These foundational studies established that the polymerization kinetics of this compound were comparable to those of styrene (B11656) once particles had formed. acs.org The lower water solubility of this compound compared to styrene was found to counteract its increased chain transfer, as the monomer radicals could not easily diffuse out of the polymer particles. acs.org This early work laid the groundwork for understanding the unique properties of vinyl esters and their potential in polymer chemistry.

Significance of this compound in Contemporary Chemical Science and Materials Innovation

In modern chemical science, this compound has gained significant attention for its versatility. Its importance stems from its role as a monomer in producing polymers with tailored properties for applications in coatings, adhesives, and plastics. ontosight.ai The ongoing shift towards sustainable and bio-based materials has further elevated its status, with research exploring the use of fatty acids from renewable sources like crop oils to synthesize linear vinyl esters, including this compound. und.edu

A significant area of contemporary research is the use of this compound in advanced polymerization techniques. It has been successfully used in free radical copolymerizations with monomers like methyl methacrylate (B99206) to synthesize copolymers with a range of glass transition temperatures and mechanical properties. acs.org Furthermore, vinyl ester-based monomers, including this compound, are being investigated as promising alternatives to traditional (meth)acrylates in radical photopolymerization due to their lower cytotoxicity. researchgate.netresearchgate.nettuwien.at

Enzymatic synthesis represents another key area of innovation. This compound is widely used as an acyl donor in enzyme-catalyzed reactions, particularly transesterification. acs.orgnih.gov Lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), have been effectively used to catalyze the synthesis of sugar esters like glucose-6-O-hexanoate in non-traditional, greener solvents like deep eutectic solvents (DES). researchgate.net In these systems, this compound serves as the acylating agent for sugars, leading to the formation of biocompatible surfactants with applications in the food, cosmetic, and pharmaceutical industries. nih.govresearchgate.net This chemoenzymatic approach is also being explored for producing bio-based plasticizers. csic.es

Beyond polymer science, this compound is recognized as a flavoring agent in the food industry and is used in the development of fragrance delivery systems. ontosight.aigoogle.com Its characteristic fruity aroma also makes it a component in the fragrance sector. imarcgroup.com

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Formula C₈H₁₄O₂ ontosight.aibiosynth.com
Molecular Weight 142.2 g/mol biosynth.com
Appearance Clear, colorless liquid ontosight.ai
Boiling Point 168.6 °C biosynth.com
Density 0.893 g/cm³ biosynth.com
Flash Point 49.3 °C biosynth.com
SMILES CCCCCC(=O)OC=C biosynth.com

| UNII | GW724Y19YV | ontosight.ai |

Table 2: Research Findings on Copolymerization of this compound (VH)

Co-monomer Polymerization Method Key Findings Reference
Methyl Methacrylate (MMA) Free Radical Copolymerization Glass transition temperature (Tg) of copolymers ranged from 60 to 108 °C, decreasing with higher VH content. Storage moduli also decreased with increased VH composition. acs.org
2-hydroxymethylnorbornene (Norb) Free Radical Photopolymerization Showed nearly equal consumption of double bonds with the co-monomer, suggesting an alternating copolymerization behavior. researchgate.nettuwien.at

| Vinyl Acetate (VA) | Emulsion Polymerization | Used to create binder resins for fibrous substrates, often with a third functional monomer for crosslinking. | google.comgoogle.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1346608 Vinyl hexanoate CAS No. 3050-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h4H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWYWAIOTBEZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9015-97-8
Record name Hexanoic acid, ethenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9015-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60184572
Record name Vinyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3050-69-9
Record name Vinyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3050-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinyl hexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003050699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyl hexanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vinyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.333
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW724Y19YV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Vinyl Hexanoate

Classical Organic Synthesis Approaches to Vinyl Hexanoate (B1226103)

Traditional organic synthesis offers several established methods for producing vinyl esters, including vinyl hexanoate. These approaches often rely on metal catalysts and may require specific conditions to achieve high yields.

Direct Esterification Protocols for this compound

Direct vinylation involves the reaction of a carboxylic acid with acetylene (B1199291). This method is a fundamental approach for synthesizing vinyl esters. nuu.uz The process for producing this compound would involve reacting hexanoic acid with acetylene, typically in the presence of a metal catalyst. google.comgoogle.com

Historically, mercury salts were used, but due to their toxicity, catalysts based on other transition metals like zinc, ruthenium, palladium, gold, and iridium have been developed. nuu.uz These reactions are often conducted under pressure and at elevated temperatures, ranging from approximately 40 °C to 200 °C, depending on the specific catalytic system employed. google.com The catalyst concentration is a critical parameter, with carboxylic acid to metal ratios potentially being as high as 4000:1 to ensure an economically viable process. google.com The reaction can be performed in a suitable organic solvent, such as toluene (B28343) or mineral oil. google.com

Transesterification Pathways Utilizing Vinyl Acetate (B1210297) for this compound Synthesis

Transesterification, or more accurately, transvinylation, using vinyl acetate is a common and economically significant industrial method for synthesizing other vinyl esters. nuu.uz This pathway involves an exchange reaction between hexanoic acid and vinyl acetate. The equilibrium of this reaction is driven forward by the continuous removal of the acetic acid byproduct. google.com

This process is effectively carried out as a semi-continuous or continuous reactive distillation. google.comgoogle.com A typical industrial setup involves charging the reactor with hexanoic acid, an excess of vinyl acetate, and a catalyst. google.com Homogeneous catalysts, particularly palladium-based complexes like palladium acetate combined with a bidentate ligand such as 2,2′-bipyridyl, are highly effective. google.comgoogle.com The reaction temperature is generally maintained between 20°C and 300°C. google.com As the reaction proceeds, a vapor stream of vinyl acetate and the byproduct, acetic acid, is continuously removed. This vapor is then fractionated to separate the vinyl acetate, which is recycled back into the reactor, from the acetic acid. google.comgoogle.com This method allows for high conversion of the carboxylic acid with high selectivity to the desired vinyl ester product. google.com

Table 1: Catalytic Systems for Transvinylation of Carboxylic Acids with Vinyl Acetate

Catalyst System Carboxylic Acid Example Temperature Key Process Feature Reference
Palladium acetate (II)–2,2′-bipyridyl complex 2-Ethylhexanoic Acid, Benzoic Acid 20°C to 300°C Continuous removal of acetic acid/vinyl acetate vapor google.com

Radical Polymerization-Based Synthetic Routes for this compound

This section details the synthesis of poly(this compound) from the this compound monomer via radical polymerization, rather than the synthesis of the monomer itself. This compound serves as a monomer in radical polymerization to produce polymers with specific properties. researchgate.net The emulsion polymerization of this compound has been studied to understand the kinetics of water-insoluble monomers. acs.org

In these polymerizations, the chain transfer process plays a significant role. acs.org For unseeded emulsion polymerizations, the number of particles formed shows a higher dependence on soap concentration than predicted by the Smith-Ewart theory, which suggests that multiple particles are formed per radical due to chain transfer. acs.org However, once particles are formed, the polymerization kinetics are similar to those of styrene (B11656). acs.org The low water solubility of this compound, when compared to styrene, appears to counteract its increased chain transfer activity because the monomer radicals cannot easily diffuse out of the polymer particles. acs.org

Vinyl ester monomers, including this compound, are also used in radical photopolymerization as alternatives to traditional (meth)acrylates. researchgate.net Studies involving the copolymerization of this compound with other monomers, such as norbornenes, have been conducted in photoreactors to create novel biomaterials. tuwien.at These studies show that the consumption of the vinyl ester and the co-monomer can be controlled to achieve specific copolymer structures, including alternating copolymerizations. tuwien.at

Heterogeneous Catalysis in this compound and Related Vinyl Ester Production

Heterogeneous catalysis offers significant advantages for the synthesis of vinyl esters, primarily the ease of separation of the catalyst from the product mixture and the potential for catalyst recycling. magnusgroup.org While homogeneous catalysts are common, research has focused on developing effective heterogeneous systems. nuu.uz

For the direct vinylation of carboxylic acids with acetylene, supported metal catalysts are employed. google.com These heterogeneous catalysts allow for the production of vinyl esters in continuous or batch operations on an industrial scale. google.com For instance, a heterogeneous process for producing vinyl benzoate (B1203000) and vinyl 2-ethylhexanoate (B8288628) from their respective carboxylic acids and acetylene has been developed using a supported metal catalyst at temperatures between 100°C and 180°C. google.com

In other applications, a rhodium-based catalyst encapsulated in hexagonal mesoporous silica (B1680970) (HMS) has been developed for the hydroformylation of various vinyl esters, including vinyl acetate and vinyl propionate (B1217596). magnusgroup.org This catalyst, RhCl(TPPTS)3 encapsulated in HMS, acts as a nanophase reactor and has shown effectiveness and recyclability, demonstrating the potential of heterogeneous systems in modifying vinyl esters. magnusgroup.org

Biocatalytic and Green Chemistry Synthesis Routes for this compound

Biocatalytic methods, particularly those using enzymes, represent a green chemistry approach to synthesizing this compound. These routes offer high selectivity under mild reaction conditions.

Lipase-Catalyzed Transesterification of this compound

Lipases are widely used biocatalysts for esterification and transesterification reactions. The synthesis of this compound and its use as an acyl donor in subsequent reactions can be efficiently catalyzed by lipases, most notably the immobilized lipase (B570770) B from Candida antarctica (Novozym 435). researchgate.netscielo.br

In these enzymatic reactions, this compound can be synthesized via the transesterification of a vinyl donor (like vinyl acetate) with hexanoic acid. jcsp.org.pkresearchgate.net More commonly, this compound itself is used as a highly efficient acyl donor for the synthesis of other esters. scielo.br The use of a vinyl ester as the acylating agent is advantageous because the reaction is essentially irreversible. scielo.br This is due to the keto-enol tautomerism of the vinyl alcohol byproduct, which converts to a stable aldehyde (acetaldehyde in the case of vinyl acetate, or hexanal (B45976) from this compound), shifting the reaction equilibrium completely towards product formation. scielo.br

This irreversibility leads to significantly higher initial reaction rates and shorter reaction times compared to direct esterification with the corresponding carboxylic acid. For example, the synthesis of citronellyl hexanoate using this compound as the acyl donor with Novozym 435 achieved over 96% conversion in less than 10 minutes, a rate ten times faster than direct esterification with hexanoic acid. The mechanism for these lipase-catalyzed reactions is typically a Ping-Pong Bi-Bi mechanism.

Recent research has also explored novel reaction media, such as deep eutectic solvents (DES), for these biocatalytic syntheses. researchgate.netnih.gov The lipase-catalyzed transesterification of glucose with this compound has been successfully demonstrated in DES systems, where the solvent can also act as a substrate. researchgate.netnih.gov

Table 2: Selected Lipase-Catalyzed Reactions Involving Hexanoates

Lipase Reaction Type Acyl Donor Substrate Solvent/Medium Temperature (°C) Conversion/Yield (%) Reference
Novozym 435 Esterification Hexanoic Acid Citronellol n-Heptane 70 ~96% (in 2h) scielo.br
Novozym 435 Transesterification This compound Citronellol n-Heptane 70 >96% (in <10 min)
Novozym 435 Transesterification This compound Glucose Deep Eutectic Solvents 70 Product Obtained researchgate.netnih.gov
Novozym 435 Esterification Hexanoic Acid 2,5-Bis(hydroxymethyl)furan (BHMF) 2-Methyltetrahydrofuran 35 97% csic.es
Optimization of Enzyme Load and Reaction Conditions in this compound Biocatalysis

The efficiency of biocatalytic synthesis is highly dependent on the optimization of key reaction parameters. While studies specifically detailing the optimization of direct this compound synthesis are part of a broader research area, extensive work on analogous short-chain esters, such as ethyl hexanoate, provides a clear framework for the critical factors involved. These factors include temperature, enzyme loading, and the molar ratio of substrates.

Research on the enzymatic synthesis of ethyl hexanoate, for instance, has shown that conversion rates are significantly influenced by these parameters. In a solvent-free system using Novozym 435, an immobilized lipase from Candida antarctica, the percentage of conversion increases with enzyme loading up to a certain point (e.g., 2% w/w). rsc.orgscispace.com Beyond this optimal load, an increase in enzyme concentration can lead to higher viscosity and mass transfer limitations, which may reduce the reaction rate. rsc.org Temperature is another crucial factor, with an optimal range typically found between 40°C and 60°C for many lipase-catalyzed esterifications. rsc.orgscispace.com Higher temperatures can lead to enzyme denaturation and a subsequent decrease in activity. nih.gov The molar ratio of the alcohol to the acyl donor also plays a vital role, where an excess of one substrate can drive the reaction equilibrium towards product formation, though significant excess can also cause substrate inhibition. rsc.orgscispace.com

These principles are directly applicable to the biocatalysis of this compound. For the transesterification reaction involving an acyl acceptor and this compound as the acyl donor, careful optimization of these conditions is essential to maximize yield and reaction efficiency.

Table 1: Optimization of Reaction Parameters in a Model Enzymatic Esterification System This table is based on data for the synthesis of ethyl hexanoate, a representative short-chain ester, which illustrates the optimization principles applicable to this compound synthesis.

Parameter Range Studied Optimum Condition Maximum Conversion (%) Reference
Temperature 40 - 60 °C 48.83 °C 90.99 (predicted) rsc.orgscispace.com
Enzyme Loading (% w/w) 1 - 3 % 2.35 % 90.99 (predicted) rsc.orgscispace.com
Substrate Molar Ratio (Alcohol:Acid) 1:2 - 1:4 1:3.39 90.99 (predicted) rsc.orgscispace.com
Substrate Specificity and Selectivity in Enzymatic this compound Reactions

Enzymes exhibit remarkable specificity and selectivity, which are cornerstone advantages of biocatalysis. rsc.org Substrate specificity refers to an enzyme's ability to act on a particular substrate, while selectivity describes its preference for a specific site on the substrate (regioselectivity) or for producing a particular stereoisomer (stereoselectivity). rsc.org

In the context of this compound synthesis and its use in subsequent reactions, lipases show distinct preferences. Studies comparing various acyl donors have demonstrated that enzyme activity is often dependent on the chain length of the vinyl ester. For example, some esterases have been found to favor this compound over vinyl acetate, indicating a preference for medium-chain fatty acyl groups. science.gov Conversely, other enzymes may show higher activity with shorter-chain vinyl esters. science.gov This specificity is crucial when this compound is used as an acyl donor in transesterification reactions. For instance, in the acylation of flavonoid glycosides, lipases like that from Thermomyces lanuginosus (TLL) have shown a preference for long-chain fatty acids (C10 to C14), but still exhibit activity with this compound (C6). mdpi.com

Regioselectivity is particularly important in the synthesis of complex molecules like sugar esters, where this compound can be used to acylate a specific hydroxyl group on a sugar moiety. The enzymatic synthesis of glucose-6-O-hexanoate from glucose and this compound using immobilized Candida antarctica lipase B (Novozym 435) is a prime example of high regioselectivity, where the acylation occurs specifically at the primary C-6 hydroxyl group of glucose. akjournals.comcsic.es This high degree of selectivity avoids the need for complex protection and deprotection steps common in traditional organic synthesis. rsc.org

Application of Deep Eutectic Solvents (DES) and Ionic Liquids in Enzymatic this compound Synthesis

To overcome the solubility challenges of polar substrates (like sugars) and non-polar substrates (like vinyl esters) in conventional organic solvents, researchers have turned to greener alternatives such as Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs). akjournals.comcsic.esnih.gov These solvents are noted for their low volatility, high thermal stability, and tunable properties. nih.govacs.orgnih.govnih.gov

ILs, which are organic salts with low melting points, have been shown to be effective media for enzymatic reactions, sometimes enhancing enzyme activity and stability. akjournals.comutwente.nlresearchgate.net However, concerns about their synthesis and biodegradability have led to increased interest in DESs. akjournals.comcsic.es DESs are mixtures of hydrogen bond acceptors (HBA), typically quaternary ammonium (B1175870) salts like choline (B1196258) chloride, and hydrogen bond donors (HBD), such as urea (B33335), glycerol, or sugars. nih.govmdpi.com They are generally considered more environmentally friendly, biodegradable, and biocompatible. nih.govacs.orgmdpi.com

Role of Deep Eutectic Solvents in Enhancing this compound Reaction Yields and Sustainability

Deep Eutectic Solvents have proven to be particularly effective in the enzymatic synthesis of sugar esters using this compound as an acyl donor. mdpi.comnih.govresearchgate.netbeilstein-journals.org A key advantage of DESs is their ability to dissolve high concentrations of both the sugar and the vinyl ester, thereby increasing substrate availability for the enzyme. akjournals.comcsic.esnih.gov

Table 2: Enzymatic Synthesis of Glucose-6-O-Hexanoate Using this compound in Different Deep Eutectic Solvents (DES)

DES Composition (HBA:HBD) Enzyme Substrates Key Finding Reference
Choline Chloride : Urea (ChCl/U) Novozym 435 Glucose, this compound Successful synthesis of glucose-6-O-hexanoate, demonstrating DES as a viable green solvent. nih.govresearchgate.netbeilstein-journals.org
Choline Chloride : Glucose (ChCl/Glc) Novozym 435 Glucose, this compound DES acts as both solvent and substrate, increasing efficiency and sustainability. Product formation confirmed. mdpi.comnih.govresearchgate.net
Choline Chloride : Glycerol Novozym 435 Glucose, this compound Investigated as a potential reaction medium, though ChCl/U and ChCl/Glc were more commonly highlighted for this specific reaction. mdpi.com
Continuous-Flow Microreactor Systems for Enzymatic this compound Synthesis

The intensification of biocatalytic processes can be achieved using continuous-flow microreactor systems. These systems offer numerous advantages over traditional batch reactors, including superior heat and mass transfer, reduced reaction times, smaller footprint, and improved process control and safety. utwente.nlnih.gov While specific studies on the continuous-flow synthesis of this compound are limited, extensive research on the synthesis of other esters using vinyl precursors in microreactors provides a strong proof of concept. scispace.comnih.govnih.govresearchgate.net

In a typical setup, an immobilized enzyme, such as Novozym 435 or Lipase TL IM, is packed into a column or capillary to create a packed-bed reactor. scispace.comnih.gov The substrate solutions are then continuously pumped through the reactor. The high surface-to-volume ratio in the microreactor ensures efficient contact between the substrates and the immobilized enzyme, leading to rapid conversion. utwente.nl

Studies on the enzymatic synthesis of thioesters and various nucleoside esters using vinyl esters (e.g., vinyl laurate) as acyl donors in continuous-flow microreactors have demonstrated high conversions (often >90%) in very short residence times (e.g., 30-35 minutes). nih.govnih.govnih.govresearchgate.net Key parameters optimized in these systems include flow rate (which determines residence time), temperature, and substrate molar ratio. nih.govresearchgate.net For example, an optimal temperature of around 50°C is often found to balance reaction rate and enzyme stability. nih.govnih.gov This technology is highly applicable for the efficient and sustainable production of this compound and its derivatives.

Table 3: Representative Conditions for Enzymatic Ester Synthesis from Vinyl Esters in Continuous-Flow Microreactors This table presents data from analogous systems, demonstrating the applicability of the technology for this compound synthesis.

Reaction Enzyme Acyl Donor Temp (°C) Residence Time Conversion (%) Reference
Thioester Synthesis Lipase TL IM Vinyl Laurate 50 30 min ~96 nih.gov
Uridine Ester Synthesis Lipase TL IM Vinyl Laurate 30 30 min High researchgate.net
Alkyl Ester Synthesis Novozym 435 Various Acids 23 ~120 min ~97-100 nih.gov
BHMF Diester Synthesis Novozym 435 This compound 35 2.1 h ~90 scispace.com
Purine Nucleoside Ester Synthesis Lipase TL IM Vinyl Esters 50 35 min 78-93 nih.gov

Reaction Mechanisms and Kinetic Studies Involving Vinyl Hexanoate

Hydrolysis Kinetics and Mechanistic Investigations of Vinyl Hexanoate (B1226103)

The hydrolysis of vinyl esters, such as vinyl hexanoate, is a significant reaction, particularly in the context of polymer chemistry where the resulting poly(vinyl alcohol) is a valuable material. researchgate.net The hydrolysis process for vinyl esters can be catalyzed by either acids or bases.

In an acidic medium, the reaction is initiated by the protonation of the double bond, leading to the formation of a resonance-stabilized carbocation. youtube.com A water molecule then attacks this carbocation, and subsequent deprotonation yields the final products. youtube.com

Studies on the hydrolysis of other esters provide insights that can be analogous to this compound. For example, the dilute acid hydrolysis of xylan (B1165943) and its associated acetyl groups has been modeled using parallel reaction kinetics, accounting for both reactive and resistant fractions of the material. nih.gov Similarly, the hydrolysis of poly(vinyl acetate) to poly(vinyl alcohol) is a well-studied process that can be catalyzed by acids or bases. researchgate.net

Transesterification Mechanisms and Catalyst Influence on this compound Transformations

Transesterification is a key reaction for modifying the properties of vinyl esters and their polymers. This process involves the exchange of the alkoxy group of an ester with another alcohol.

Enzymatic catalysis, particularly with lipases, has been a significant area of research for the transesterification of vinyl esters. For example, immobilized Candida antarctica lipase (B570770) B (Novozym 435) has been used to catalyze the transesterification of glucose with this compound in deep eutectic solvents (DESs). diva-portal.orgmdpi.com In these systems, the DES can act as both the solvent and, in some cases, a substrate. diva-portal.orgmdpi.com The efficiency of such reactions is influenced by the choice of DES, with hydrophobic DESs sometimes yielding higher conversions for sugar ester production. diva-portal.orgmdpi.com

Chemical catalysts are also widely employed for transesterification. google.com The reaction is typically carried out at elevated temperatures (60 to 140°C) under an inert atmosphere to minimize side reactions. google.com The choice of catalyst is critical and depends on factors like activity, ease of separation, and reusability. google.com Lewis acids such as magnesium chloride, aluminum chloride, and various tin and titanium compounds can be used as co-catalysts to enhance the reaction rate. google.com The catalyst concentration is an important parameter, with typical ranges being 0.05 to 5.0 mole % per mole of alcohol. google.com

The mechanism of transesterification often involves the activation of the ester carbonyl group by the catalyst, making it more susceptible to nucleophilic attack by the alcohol. For instance, zinc-based catalysts are commonly used and are believed to enhance the electrophilicity of the ester carbonyl. rsc.org

Polymerization Dynamics and Mechanisms of this compound

Free Radical Homopolymerization Kinetics of this compound

The free radical polymerization of vinyl monomers like this compound involves initiation, propagation, and termination steps. uomustansiriyah.edu.iq The kinetics of homopolymerization are influenced by factors such as monomer concentration, initiator concentration, and temperature. sci-hub.se

The emulsion polymerization of this compound has been studied to understand the effect of chain transfer on the polymerization kinetics of a water-insoluble monomer. acs.org In unseeded polymerizations, the number of particles formed shows a higher dependence on the soap concentration than predicted by the Smith-Ewart theory, which is attributed to chain transfer leading to the formation of multiple particles per radical. acs.org However, once particles are formed, the kinetics are similar to that of styrene (B11656). acs.org The lower water solubility of this compound compared to styrene seems to counteract its increased chain transfer activity, as the monomer radicals are less likely to diffuse out of the polymer particles. acs.org

The rate of polymerization is generally proportional to the monomer concentration and the square root of the initiator concentration. sci-hub.se

Chain Transfer Effects in Emulsion Polymerization of this compound

Chain transfer is a significant process in the radical polymerization of vinyl esters, influencing the molecular weight and structure of the resulting polymer. mdpi.com It involves the termination of a growing polymer chain and the initiation of a new one through the transfer of an atom (often hydrogen) from a monomer, polymer, or solvent molecule. uomustansiriyah.edu.iq

In the emulsion polymerization of this compound, chain transfer plays a crucial role in the particle nucleation phase. acs.org The high rate of chain transfer can lead to the formation of multiple polymer particles from a single radical, deviating from classical Smith-Ewart kinetics. acs.org However, the low water solubility of this compound limits the diffusion of the resulting monomer radicals out of the particles, a key difference compared to more water-soluble monomers. acs.org

The use of chain transfer agents is a common strategy to control molecular weight in emulsion polymerization. google.com These agents can be either water-soluble or water-insoluble and are typically used at concentrations of 0.01 to 5 weight percent based on the total monomer content. google.com

Pulsed-Laser Polymerization (PLP) Studies for Propagation Rate Coefficient Determination of this compound

Pulsed-laser polymerization (PLP) is a powerful technique for determining the propagation rate coefficient (kp) in free-radical polymerization. cmu.edu The method involves initiating polymerization with periodic laser pulses and analyzing the molecular weight distribution (MWD) of the resulting polymer by size-exclusion chromatography (SEC). cmu.edu The MWD exhibits characteristic features (inflection points) that are directly related to kp. aiche.org

While specific PLP studies dedicated solely to this compound are not prevalent in the provided results, the technique has been extensively applied to other vinyl esters and acrylates, providing a framework for how such a study would be conducted. cmu.eduaiche.org For systems with high chain transfer, such as vinyl esters, the analysis of PLP data needs to account for the effect of chain transfer on the MWD. cmu.eduarxiv.org Chain transfer reactions can reduce the amplitude of the characteristic PLP peaks in the MWD. arxiv.org

The accuracy of kp determination from PLP-SEC depends on several factors, including the resolution of the SEC and the potential for broadening effects. arxiv.org

Copolymerization Behavior and Reactivity Ratios of this compound

Copolymerization is the process of polymerizing two or more different monomers. The behavior of monomers in a copolymerization reaction is described by their reactivity ratios, r1 and r2. nsf.gov These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other comonomer (r < 1). nsf.gov

Vinyl esters, including this compound, generally have similar reactivity ratios, which allows them to be readily copolymerized with each other. ntu.edu.sg This is advantageous for tailoring the properties of the resulting copolymer, such as reducing the rate of hydrolysis by incorporating bulkier vinyl esters. ntu.edu.sg

The copolymerization of vinyl esters with other types of monomers can be more complex due to differences in monomer reactivity. nsf.gov For instance, the copolymerization of vinyl acetate (B1210297) (a vinyl ester) with styrene is challenging because both growing chains preferentially add styrene (rVAc = 0.01, rSt = 55). nsf.gov

Alternating Copolymerization Characteristics of this compound with Norbornenes, Allyl Esters, and Allyl Ethers

Controlled Radical Polymerization: RAFT Polymerization of this compound and Related Vinyl Esters

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low dispersities. mdpi.comresearchgate.netdntb.gov.ua For vinyl esters, including this compound, RAFT polymerization is particularly significant as it offers a pathway to precision polymers that are not readily accessible through conventional free-radical methods due to the high reactivity of the propagating radical, which can lead to side reactions. mdpi.comresearchgate.net

The success of RAFT polymerization of vinyl esters is highly dependent on the choice of the RAFT agent. mdpi.com Xanthates and N-aryl dithiocarbamates have been shown to be effective in controlling the polymerization of vinyl acetate and other vinyl esters, providing good control over molecular weight and dispersity. mdpi.com In contrast, RAFT agents like dithioesters, which are effective for monomers such as styrene and acrylates, tend to inhibit the polymerization of vinyl esters. mdpi.com

The general mechanism of RAFT polymerization involves a rapid equilibrium between active propagating radicals and dormant polymer chains, mediated by the RAFT agent. This process minimizes the concentration of free radicals at any given time, thereby reducing the likelihood of termination reactions. While RAFT polymerization of vinyl esters can produce well-controlled polymers, there are limitations to achieving very high molecular weights (typically above 10^5 g/mol ) while maintaining low dispersity, due to the inherent propensity of vinyl esters to undergo chain transfer reactions. mdpi.com

The copolymerization of different vinyl esters, such as vinyl acetate and vinyl octanoate, via RAFT results in copolymers where the composition closely mirrors that of the monomer feed, reflecting the similar reactivity of the vinyl ester double bonds. researchgate.net This suggests that this compound can be effectively copolymerized with other vinyl esters using RAFT to create statistically random copolymers with controlled architectures.

Cationic Polymerization Pathways Involving this compound

Vinyl esters, including this compound, are generally considered to be non-polymerizable via cationic mechanisms. acs.org This is in stark contrast to vinyl ethers, which readily undergo cationic polymerization due to the strong electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation. nih.gov In vinyl esters, the carbonyl group adjacent to the ester oxygen is electron-withdrawing, which destabilizes the potential carbocation that would form upon initiation, thus hindering homopolymerization. acs.org

Despite the inability to undergo cationic homopolymerization, vinyl esters can be incorporated into copolymers through cationic polymerization with more reactive comonomers. acs.org For instance, the cationic copolymerization of vinyl acetate with 3-alkoxyphthalides has been demonstrated using a Lewis acid catalyst like GaCl3. acs.org In this system, neither monomer undergoes homopolymerization, but they readily copolymerize through crossover reactions, leading to the formation of alternating copolymers. acs.org This suggests a potential pathway for the inclusion of this compound into polymer chains via cationic copolymerization with suitable comonomers that can stabilize the propagating cationic species.

Furthermore, a dual polymerization approach, combining cationic and radical pathways, has been developed for the copolymerization of vinyl ethers and vinyl esters. researchgate.net By using a combination of a Lewis acid (like ZnCl2) to catalyze the cationic polymerization of the vinyl ether and a RAFT agent for the radical polymerization of the vinyl ester, a simultaneous interconvertible copolymerization can be achieved. researchgate.net This method allows for the synthesis of copolymers containing both vinyl ether and vinyl ester units in a controlled manner.

Nucleophilic Addition Reactions of this compound: Michael Addition Studies

This compound, as an α,β-unsaturated ester, can participate in nucleophilic addition reactions, most notably the Michael addition. wikipedia.org In a Michael addition, a nucleophile adds to the β-carbon of the vinyl group, which is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group. wikipedia.org A wide range of nucleophiles can act as Michael donors, including enolates, amines, and thiols. wikipedia.org

A relevant example involves the product derived from the Claisen condensation of ethyl hexanoate. chegg.com The resulting β-keto ester can be hydrolyzed and decarboxylated to form a ketone, which can then undergo a Michael reaction with an α,β-unsaturated ketone like methyl vinyl ketone. chegg.com This demonstrates the potential for species derived from hexanoate esters to participate in Michael additions.

The aza-Michael addition, involving the addition of an amine nucleophile to a vinyl group, is another important reaction. This reaction has been utilized to form networks from polymers with vinyl end groups. researchgate.netuni-halle.de For instance, poly(glycerol adipate) with vinyl end groups can be crosslinked by the aza-Michael addition of primary amines. researchgate.netuni-halle.de This chemistry is applicable to vinyl esters and highlights a potential route for the modification or crosslinking of this compound-containing polymers.

The mechanism of the Michael addition typically involves the base-catalyzed formation of a nucleophile, which then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate that is subsequently protonated. cdnsciencepub.com

Atmospheric Chemistry of this compound Analogs: OH Radical Reaction Kinetics

The atmospheric fate of volatile organic compounds (VOCs) like this compound is primarily determined by their reactions with atmospheric oxidants, particularly the hydroxyl (OH) radical. acs.org While specific kinetic data for this compound may not be readily available, the atmospheric chemistry of its analogs, such as vinyl acetate and other esters, provides valuable insights.

Studies on the gas-phase reactions of OH radicals with a series of cis-3-hexenyl esters, including cis-3-hexenyl hexanoate, have been conducted. researchgate.netresearchgate.netacs.orgnih.gov The rate coefficients for these reactions are crucial for determining the atmospheric lifetime of these compounds. For cis-3-hexenyl hexanoate, the reaction rate coefficient with OH radicals has been experimentally determined. researchgate.netresearchgate.netacs.orgnih.gov

The following table presents the experimentally determined gas-phase reaction rate coefficients of OH radicals with cis-3-hexenyl hexanoate and related esters.

Table 2: Gas-Phase Reaction Rate Coefficients of OH Radicals with Various Esters

Compound Rate Coefficient (kOH) (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹)
cis-3-Hexenyl Hexanoate 7.00 ± 0.56
cis-3-Hexenyl Formate 4.13 ± 0.45
cis-3-Hexenyl Acetate 4.19 ± 0.38
cis-3-Hexenyl Isobutyrate 4.84 ± 0.39
cis-3-Hexenyl 3-Methylbutanoate 5.39 ± 0.61
cis-3-Hexenyl Benzoate (B1203000) 3.41 ± 0.28
Vinyl Acetate 2.3 ± 0.3

Data sourced from The Journal of Physical Chemistry A and Environmental Science & Technology. acs.orgacs.org

The primary mechanism for the reaction of OH radicals with unsaturated esters like this compound is the addition of the OH radical to the carbon-carbon double bond. acs.org This initial addition is followed by a series of reactions, often involving oxygen and nitrogen oxides in the atmosphere, leading to the formation of various degradation products such as aldehydes, carboxylic acids, and organic nitrates. acs.orgnih.gov The atmospheric lifetime of this compound is expected to be relatively short, on the order of hours, due to its rapid reaction with OH radicals, making this the dominant removal pathway in the troposphere. acs.org

Theoretical and Computational Investigations of this compound Reaction Pathways

Theoretical and computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For this compound, these methods offer insights into reaction mechanisms, transition states, and the influence of various factors on reactivity, which can be challenging to determine experimentally.

Density Functional Theory (DFT) for Mechanistic Elucidation of this compound Reactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the mechanisms of reactions involving esters, including those analogous to this compound. While specific DFT studies on this compound are not abundant in publicly available literature, the principles from studies on other vinyl and alkyl esters can be extrapolated to understand its reactivity.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. The energy differences between these species allow for the determination of reaction barriers (activation energies) and reaction enthalpies, providing a quantitative measure of the reaction's feasibility and kinetics. acs.org

A key reaction of vinyl esters is transesterification. DFT studies on the transesterification of similar esters have revealed detailed mechanistic pathways. For instance, in catalyzed transesterification reactions, DFT can model the role of the catalyst in lowering the activation energy. Studies on zinc-catalyzed transesterification, for example, have used DFT to compare different mechanistic possibilities, such as concerted versus stepwise pathways. researchgate.net In a concerted mechanism, bond breaking and bond-making occur simultaneously, whereas a stepwise mechanism involves the formation of a distinct intermediate. The calculated activation energies for these pathways can predict the dominant mechanism. mdpi.comnih.gov

For instance, in a study of benzimidazole-catalyzed epoxy-acrylic acid reaction to form a vinyl ester resin, DFT calculations showed that the catalyzed reaction is significantly more favorable than the uncatalyzed one, and that a stepwise mechanism is more likely than a concerted one due to lower activation barriers. mdpi.comnih.gov Such insights are crucial for optimizing reaction conditions and catalyst design.

Another important area is the study of radical reactions. The vinyl group of this compound is susceptible to radical addition. DFT can be used to study the atmospheric oxidation of vinyl esters initiated by radicals like OH. For vinyl acetate, DFT calculations have been used to explore the reaction mechanisms with OH radicals, identifying the most likely sites of attack and the subsequent reaction pathways. researchgate.net These studies provide a framework for understanding the atmospheric fate and potential degradation products of this compound.

The following table summarizes representative activation energies for related esterification/transesterification reactions calculated using DFT, illustrating the type of data that can be obtained.

Reaction SystemCatalystCalculated Activation Barrier (kcal/mol)Reference
Epoxy-Acrylic AcidBenzimidazoleLower for catalyzed pathway mdpi.comnih.gov
TransesterificationTBD, Zn(OAc)₂, 1-MI, DBTOCatalytic efficiency order: TBD ≳ DBTO ≳ Zn(OAc)₂ > 1-MI acs.org
Transesterification of MA and MMAMg(PBTP)₂, Na₂(PBTP)DFT results support experimental chemoselectivity rsc.org

This table is illustrative and based on data for related vinyl ester systems.

Molecular Dynamics Simulations of Intermolecular Interactions in this compound Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including conformational changes, diffusion, and intermolecular interactions.

For a system containing this compound, MD simulations can be employed to understand the nature and strength of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which govern the physical properties of the bulk liquid and its mixtures. While specific MD studies on pure this compound are limited, simulations of vinyl ester resins and related molecules offer significant insights. msstate.eduresearchgate.net

MD simulations can calculate various properties that shed light on intermolecular forces:

Cohesive Energy Density (CED): This is a measure of the total energy required to separate all molecules in a condensed phase to an infinite distance from each other, providing a direct quantification of the strength of intermolecular forces.

Radial Distribution Function (RDF): The RDF describes how the density of surrounding matter varies as a function of distance from a reference particle. It can reveal the preferred distances between different types of atoms or functional groups, indicating specific interactions like hydrogen bonding or π-π stacking. mdpi.com

Mean Square Displacement (MSD): By tracking the average distance a molecule travels over time, the MSD can be used to calculate the diffusion coefficient, which is related to molecular mobility and, indirectly, to the strength of intermolecular interactions. acs.orgrsc.org

In the context of vinyl ester resins, MD simulations have been used to study the crosslinking process and the properties of the resulting polymer network. msstate.eduresearchgate.netacs.org These simulations can predict physical properties like the glass transition temperature and mechanical moduli, which are fundamentally linked to the intermolecular interactions between the polymer chains. msstate.eduresearchgate.net

Furthermore, MD simulations are valuable for investigating the interactions of this compound with other molecules in a mixture or at an interface. For example, simulations can model the behavior of vinyl ester monomers at the surface of a nanofiller, revealing how intermolecular forces drive the formation of an interphase region with properties distinct from the bulk resin. researchgate.netresearchgate.net The introduction of different functional groups can significantly alter these interactions; for instance, the presence of vinyl groups has been shown to enhance intermolecular interactions and affect molecular stacking. mdpi.com

The table below presents a summary of properties that can be derived from MD simulations and their relevance to understanding intermolecular interactions in a this compound system.

PropertyDescriptionRelevance to Intermolecular Interactions
Cohesive Energy Density Energy required to separate molecules.Direct measure of the overall strength of intermolecular forces.
Radial Distribution Function Probability of finding a particle at a distance from another.Reveals short-range order and specific interactions between functional groups.
Mean Square Displacement Average distance a molecule travels over time.Relates to diffusion and molecular mobility, which are hindered by strong interactions.
Radius of Gyration A measure of the spatial extent of a polymer chain.Provides insight into the conformation of the hexanoate chain.
Interaction Energy The non-bonded energy between molecules.Can be decomposed into van der Waals and electrostatic components to understand the nature of the interactions. mdpi.com

These computational techniques, DFT and MD, provide a molecular-level understanding of the chemical reactivity and physical behavior of this compound, complementing experimental studies and guiding the design of new materials and processes.

Polymer Science and Materials Research Featuring Vinyl Hexanoate

Homopolymers of Vinyl Hexanoate (B1226103): Synthesis and Macroscopic Properties

The study of poly(vinyl hexanoate) as a homopolymer provides fundamental insights into the structure-property relationships governed by its specific ester side chain.

Poly(this compound), abbreviated as PVHex, can be synthesized through the chemical modification of a precursor polymer. csic.essciepub.com A common method involves the esterification of polyvinyl alcohol (PVOH) with hexanoic anhydride (B1165640). sciepub.com In a typical procedure, PVOH is refluxed with hexanoic anhydride at elevated temperatures, for instance around 250°C, for several hours. sciepub.com The resulting polymer is then purified to remove unreacted reagents and byproducts. sciepub.com This synthesis route ensures that the resulting homopolymers share the same backbone molecular weight and tacticity as the parent PVOH, allowing for a direct comparison of the effect of the side chain length on polymer properties. csic.es

The thermal characteristics of poly(this compound) are significantly influenced by its C6 side chain. Unlike poly(vinyl acetate), which has a short C2 side chain and degrades through an autocatalytic mechanism, poly(vinyl n-hexanoate) exhibits a more straightforward thermal degradation that follows well-defined first-order kinetics. csic.es The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is a key thermal property. For poly(this compound), the Tg is reported to be below -25°C, which indicates that the homopolymer exists as a viscous liquid at room temperature. und.edu This low Tg is a direct consequence of the flexible hexanoate side chain, which increases the free volume and mobility of the polymer chains.

Please note: The cyclic isomer, poly(vinyl cyclohexanoate), exhibits a much higher Tg of 76°C, highlighting the significant impact of the side chain's geometry (linear vs. cyclic) on polymer properties. sigmaaldrich.com

Polymers within the polyvinyl ester family are generally recognized for their excellent film-forming capabilities. engineercalculator.commdpi.com The most prominent member, polyvinyl acetate (B1210297) (PVAc), is widely used in applications such as adhesives, paints, and coatings due to its ability to form continuous films. engineercalculator.com Similarly, the precursor polymer, polyvinyl alcohol (PVA), is known for its strong, transparent films often used in packaging and as a water-soluble support material. mdpi.com

While specific industrial applications for poly(this compound) homopolymer films are not extensively documented in the literature, its intrinsic properties allow for certain inferences. Given its status as a viscous liquid at ambient temperatures and its very low glass transition temperature (<-25°C), films cast from poly(this compound) would be expected to be extremely soft, flexible, and potentially tacky. und.edu These characteristics suggest potential utility not as a structural material, but rather as a polymeric plasticizer or a modifying agent to increase the flexibility and lower the processing temperature of more rigid polymers. Its film-forming nature, combined with its high flexibility, could make it suitable for specialized soft coating or adhesive applications where high pliability is required.

Poly(this compound) Synthesis and Thermal Characteristics

Copolymers Incorporating this compound Units

The properties of this compound are often leveraged in copolymer systems, where it is combined with other monomers to tailor the final material's characteristics for specific applications.

Copolymers of this compound (VH) and methyl methacrylate (B99206) (MMA) have been synthesized to combine the properties of both monomers, aiming to modify the typically rigid and brittle nature of poly(methyl methacrylate) (PMMA). und.eduacs.org These copolymers are synthesized via free-radical polymerization, where the feed ratio of the monomers is adjusted to control the final composition of the copolymer. und.edu

The incorporation of VH units into the PMMA backbone has a profound effect on the thermomechanical properties. As the molar percentage of this compound in the copolymer increases, the material becomes less rigid and more flexible. und.eduacs.org This is quantitatively observed in the material's storage modulus and glass transition temperature.

The composition of poly(this compound-co-methyl methacrylate) and the length of the vinyl ester's side chain are critical factors that dictate the copolymer's properties. Research on copolymers of MMA with a series of linear vinyl esters (LVEs), including vinyl acetate (C2), vinyl propionate (B1217596) (C3), this compound (C6), and vinyl decanoate (B1226879) (C10), demonstrates a clear trend. und.eduacs.org

Glass Transition Temperature (Tg): The Tg of the copolymers decreases as the LVE composition increases. und.edu For MMA copolymers, the Tg can be systematically reduced from that of pure PMMA (around 105-110°C) down to 60°C by incorporating up to 41 mol% of LVE. und.eduacs.org The length of the side chain has a significant plasticizing effect; for a similar molar composition, a longer side chain results in a lower Tg. und.edu This means that this compound is more effective at lowering the Tg than vinyl acetate or vinyl propionate because its longer, more flexible hexyl group introduces more mobility into the polymer structure. und.edu

Storage Modulus (E'): The storage modulus, a measure of the material's stiffness, also decreases with increasing LVE content. und.eduacs.org The incorporation of this compound makes the copolymer softer and less rigid. For example, the storage modulus can decrease from approximately 4 x 10⁹ Pa to 1.5 x 10⁹ Pa as the LVE content is increased. und.eduacs.org Again, longer side chains exert a greater influence, leading to a more significant reduction in stiffness. und.edu

Thermomechanical Properties of Poly(LVE-co-MMA) Copolymers und.eduacs.org
PropertyEffect of Increasing this compound ContentInfluence of Side Chain Length (e.g., Hexanoate vs. Acetate)
Glass Transition Temperature (Tg)Decreases (Range: 108°C down to 60°C)Longer chains cause a greater decrease in Tg
Storage Modulus (E')Decreases (from ~4 GPa to ~1.5 GPa)Longer chains cause a greater decrease in E'

The changes observed in the thermomechanical and rheological properties of this compound copolymers can be explained by the free volume theory. und.eduulisboa.pt This theory posits that a polymer's volume consists of the volume occupied by the polymer chains themselves and the unoccupied, or "free," volume distributed as microscopic holes. und.edu This free volume facilitates the movement and conformational adjustments of polymer segments. und.edu

When this compound is copolymerized with MMA, its bulky and flexible hexyl side chains increase the spacing between the main polymer chains. This action effectively increases the fractional free volume within the material. researchgate.net According to the theory, a larger free volume allows for easier segmental motion, which directly translates to a lower glass transition temperature. specialchem.com

From a rheological perspective, increased free volume reduces the energy required for polymer chains to move past one another under shear. This leads to a decrease in viscosity and can affect the material's flow behavior during processing. researchgate.net The free volume concept is also integral to the Williams-Landel-Ferry (WLF) equation, which describes the temperature dependence of a polymer's viscosity and other relaxation processes, linking them back to changes in free volume relative to the glass transition temperature. und.edu Therefore, the incorporation of this compound acts as an internal plasticizer, increasing free volume and thereby altering the copolymer's fundamental rheological and thermal characteristics. und.eduresearchgate.net

Influence of Side Chain Length and Composition on Glass Transition Temperature and Moduli in this compound Copolymers

Copolymers of this compound with Styrene (B11656), Acrylic Acid, and Ethylene (B1197577): Synthesis and Structural Analysis

The copolymerization of this compound with various commercially significant monomers like styrene, acrylic acid, and ethylene has been achieved through bulk or solution copolymerization methods, primarily utilizing free radical mechanisms. und.edu The composition of the resulting copolymers can be controlled by adjusting the monomer feed ratio. und.edu Structural analysis reveals that the incorporation of this compound has a direct impact on the thermal and mechanical properties of the copolymers.

Research into copolymers of long-chain vinyl esters (LVEs), including this compound, with monomers such as styrene and acrylic acid, has shown predictable trends in their properties. und.edu As the proportion of the LVE like this compound increases in the copolymer, the average molecular weight tends to decrease. und.edu This is accompanied by a reduction in the glass transition temperature (Tg), which suggests that the hexanoate side chains increase the segmental mobility of the polymer chains. und.edu Consequently, the storage modulus (E'), a measure of the material's stiffness, also decreases with higher this compound content, indicating a reduction in copolymer rigidity. und.edu

For copolymers with styrene, studies on similar vinyl ester systems indicate that achieving high incorporation of the vinyl ester can be challenging, sometimes resulting in low conversions. google.comresearchgate.net The reactivity ratios of the two monomers play a crucial role in the final copolymer composition. researchgate.net In the case of ethylene-acrylic acid (EAA) type copolymers, which share functional similarities with ethylene-vinyl hexanoate systems, synthesis is often performed under high-pressure and high-temperature conditions. semanticscholar.orgresearchgate.net Alternative synthesis routes like ring-opening metathesis polymerization (ROMP) are also being explored to achieve better control over the polymer microstructure. researchgate.netuni-konstanz.de

Structural characterization of these copolymers typically involves techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the incorporation of the respective monomers and determine the copolymer composition. researchgate.netacs.orgresearchgate.net Gel Permeation Chromatography (GPC) is used to analyze molecular weight and its distribution. und.edutuwien.at

Table 1: Effect of this compound Content on Copolymer Properties This table is a representative summary based on general findings for long-chain vinyl esters.

Copolymer SystemThis compound ContentEffect on Average Molecular Weight (MW)Effect on Glass Transition Temperature (Tg)Effect on Storage Modulus (E')
This compound - StyreneIncreasingDecreasesDecreasesDecreases
This compound - Acrylic AcidIncreasingDecreasesDecreasesDecreases
This compound - EthyleneIncreasingDecreasesDecreasesDecreases

Functional Copolymers for Advanced Applications Derived from this compound

A notable functional polymer derived from a this compound-related structure is Poly(2-hydroxyethyl-6-(vinyl amino)hexanoate) (PHEVAH), which has been synthesized for application in smart textiles. researchgate.netresearchgate.netusak.edu.tr This polymer is designed to impart temperature-sensitive moisture management properties to fabrics like cotton. researchgate.netresearchgate.net The synthesis of the precursor monomer, 2-hydroxyethyl-6-(vinyl amino)hexanoate (HEVAH), involves the ring-opening hydrolysis of N-vinyl caprolactam (VCL) using ethylene glycol in a toluene (B28343) solvent. researchgate.netresearchgate.net The subsequent polymerization of the HEVAH monomer is carried out via free radical addition polymerization. researchgate.netresearchgate.net

The resulting PHEVAH polymer exhibits a Lower Critical Solution Temperature (LCST) in aqueous solution, which has been determined to be around 34°C. researchgate.netresearchgate.netusak.edu.tr This LCST is a critical property for smart fabric applications, as it is close to human physiological temperatures. mdpi.com When PHEVAH is cross-linked onto a cotton fabric, it confers a temperature-sensitive response. researchgate.netresearchgate.net Below its LCST (e.g., at 20°C), the polymer is hydrophilic, allowing the fabric to absorb moisture and be wettable. researchgate.netresearchgate.net Above the LCST (e.g., at 40°C), the polymer undergoes a conformational change, becoming hydrophobic. researchgate.netusak.edu.tr This transition leads to an increase in the fabric's surface contact angle and a decrease in its water uptake. researchgate.netresearchgate.net This reversible change from a hydrophilic to a hydrophobic state allows the fabric to actively manage moisture and water vapor permeability based on the surrounding temperature, enhancing thermophysiological comfort. researchgate.netmdpi.com

Research has confirmed the synthesis of PHEVAH with an average molecular weight of approximately 4000 g/mol using ¹H-NMR spectroscopy. researchgate.netresearchgate.netusak.edu.tr The application of this polymer to cotton fabrics has been shown to create a flexible coating that does not significantly increase the material's stiffness. researchgate.net

Table 2: Properties of Poly(2-hydroxyethyl-6-(vinyl amino)hexanoate) for Smart Fabrics

PropertyValue / DescriptionSource
Monomer SynthesisRing-opening of N-vinyl caprolactam with ethylene glycol researchgate.netresearchgate.net
Polymerization MethodFree radical addition polymerization researchgate.netresearchgate.net
Average Molecular Weight~4000 g/mol researchgate.netusak.edu.tr
Lower Critical Solution Temperature (LCST)~34°C researchgate.netusak.edu.trresearchgate.net
Behavior Below LCSTHydrophilic, fabric is wettable and absorbs water researchgate.netresearchgate.net
Behavior Above LCSTHydrophobic, fabric repels water, increased contact angle researchgate.netresearchgate.net

Copolymers derived from vinyl esters, including this compound, are being explored for their potential in advanced applications such as electronics and biomaterials. researchgate.netresearchgate.net The inherent properties of vinyl esters, such as lower irritancy and cytotoxicity compared to traditional (meth)acrylates, make them attractive candidates for biocompatible materials. researchgate.net Their potential for degradability also positions them for use in tissue engineering applications. researchgate.net

In the field of electronics, research into copolymers that integrate flexible chains, similar to what poly(this compound) offers, has shown promise for developing materials with enhanced toughness and desirable dielectric properties. researchgate.net For instance, the development of bio-based copolymer resins has led to materials with low dielectric constants and reduced dielectric loss, which are crucial for applications in high-frequency electronics and information technology. researchgate.net The integration of flexible polymer chains can improve the impact strength of resins while simultaneously lowering their dielectric constant, making them suitable for electronic components that require both durability and electrical insulation. researchgate.net The use of sustainable and bio-based materials is a growing trend in the development of "green" electronics. engineering.org.cn

For biomaterials, the focus is on biocompatibility and controlled degradation. researchgate.net Vinyl ester-based copolymers are being investigated for use in tissue engineering, where they can form part of a polymer network. researchgate.net The copolymerization of vinyl esters with other monomers, such as norbornenes, has been studied to create new biomaterials with tailored properties. researchgate.nettuwien.at These studies, often employing photopolymerization, aim to create alternating copolymer structures. researchgate.nettuwien.at Such materials could be used in creating scaffolds for cell growth or as matrices for controlled drug delivery systems, leveraging their biocompatibility. mdpi.com

Analytical and Spectroscopic Characterization Methods in Vinyl Hexanoate Research

Chromatographic Techniques for Separation and Quantification of Vinyl Hexanoate (B1226103) and its Derivatives

Chromatography is a cornerstone for the analysis of vinyl hexanoate, enabling the separation of this volatile ester from complex mixtures and the precise monitoring of its synthesis and polymerization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds in complex samples, making it ideal for aroma analysis where this compound can be a contributor. The methodology often involves a pre-concentration step, such as headspace solid-phase microextraction (HS-SPME), followed by separation on a capillary column and detection by a mass spectrometer. academicjournals.orgnih.gov The gas chromatograph separates individual volatile compounds based on their boiling points and interaction with the stationary phase of the column. academicjournals.org The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. mdpi.com

Table 1: Example of Volatile Compounds Identified in Oblate-Peach Fruit by GC-MS academicjournals.org

CompoundRetention Time (min)Relative Content Pre-storage (%)Relative Content Post-storage (%)
This compound 9.819 0.16 0.51
δ-decalactoneNot specified0.18Not specified
Octyl propionate (B1217596)13.1910.151.55
Linalyl isobutyrate13.7230.210.49
Diethyl phthalate19.9220.601.55

This table illustrates the type of quantitative data obtained from GC-MS analysis of volatile compounds in fruit.

High-Performance Liquid Chromatography (HPLC) is a critical tool for monitoring the progress of chemical reactions, particularly in the enzymatic synthesis of esters like this compound. mdpi.comresearchgate.net This technique separates components of a liquid mixture based on their differential interactions with a stationary phase packed into a column. frontiersin.org For ester synthesis, reversed-phase columns (e.g., C18) are commonly used, where a polar mobile phase allows for the separation of substrates and products. mdpi.comnih.gov

In the enzymatic synthesis of troxerutin (B1681598) fatty acid esters, this compound is used as an acyl donor. researchgate.net Researchers utilize HPLC to determine the reaction yield by quantifying the amount of substrate consumed and product formed over time. researchgate.net Similarly, in the synthesis of other esters using vinyl donors, HPLC is employed to optimize reaction conditions such as substrate molar ratio, temperature, and enzyme concentration. mdpi.comnih.gov For instance, studies have shown that by taking aliquots of the reaction mixture at different time intervals and analyzing them via HPLC, a kinetic profile of the reaction can be established, leading to the determination of optimal synthesis conditions for maximum conversion. nih.gov

Table 2: Selected Research Findings on Enzymatic Synthesis Monitored by HPLC

ProductSubstratesEnzymeKey ConditionMax. ConversionReference
Troxerutin fatty acid esterTroxerutin, This compound Alkaline protease3:1 molar ratio (this compound:troxerutin)58% researchgate.net
Thioester4-methylbenzyl mercaptan, Vinyl esterLipozyme TL IM1:2 molar ratio (thiol:vinyl ester), 50°C96% mdpi.com
Puerarin palmitatePuerarin, Palmitic anhydride (B1165640)Novozym 43520 g/L enzyme, 40°C98.97% nih.gov
Glucose monodecanoateGlucose, Vinyl decanoate (B1226879)Not specifiedCholine (B1196258) chloride-based DESNot specified frontiersin.org

This table summarizes various enzymatic reactions where HPLC was used to monitor conversion and optimize parameters.

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is the standard method for characterizing polymers, including poly(this compound). wikipedia.org This technique separates polymer molecules based on their size, or more accurately, their hydrodynamic volume, in solution. wikipedia.org The sample is dissolved in an appropriate solvent and pumped through columns packed with a porous gel. researchgate.net Larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying degrees and elute later. researchgate.net

GPC analysis provides crucial information about the molecular weight distribution of a polymer. waters.com Key parameters determined from a GPC chromatogram include the weight-average molecular weight (Mw), the number-average molecular weight (Mn), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. wikipedia.org The PDI value indicates the breadth of the molecular weight distribution; a value of 1.0 signifies a monodisperse polymer where all chains have the same length. waters.com By calibrating the instrument with polymer standards of known molecular weights, such as polystyrene, the molecular weight characteristics of a poly(this compound) sample can be accurately determined. wikipedia.org

Table 3: Representative Data from GPC Analysis of a Polymer

Sample IDMn (Daltons)Mw (Daltons)PDI (Mw/Mn)
Polymer Batch 139,72265,5441.65
Polymer Batch 245,12074,4481.65
Polymer Batch 3 (Degraded)25,30048,0701.90

This table is a representative example based on typical GPC data for polymers, illustrating the key parameters measured. The values are illustrative for demonstrating the type of data obtained. waters.com

High-Performance Liquid Chromatography (HPLC) for Monitoring Enzymatic this compound Synthesis

Spectroscopic Techniques for Structural Elucidation and Kinetic Monitoring of this compound Reactions

Spectroscopy complements chromatography by providing detailed information about molecular structure and functional groups, which is essential for confirming the identity of this compound and understanding its reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules like this compound. researchgate.net 1H NMR provides information about the chemical environment of hydrogen atoms (protons) in the molecule. The vinyl group of this compound gives rise to a characteristic set of signals in the downfield region of the spectrum due to the deshielding effect of the double bond and the ester oxygen. Specifically, the proton on the carbon double-bonded to the oxygen (the geminal proton) appears as a doublet of doublets, coupled to the two terminal vinyl protons (cis and trans), which also appear as distinct doublet of doublets. mdpi.com The protons on the hexanoate chain appear in the upfield region, with chemical shifts and splitting patterns corresponding to their position relative to the carbonyl group. mdpi.com

NMR is also used to monitor the progress of reactions. For example, in the transesterification synthesis of this compound, the disappearance of the signals corresponding to the starting vinyl acetate (B1210297) and the appearance of the characteristic this compound signals can be tracked over time to calculate the reaction conversion.

Table 4: Predicted 1H NMR Chemical Shifts for this compound

Proton AssignmentChemical Shift (ppm) RangeMultiplicityCoupling Constants (Hz)
O-CH=CH₂~7.25ddJ = ~14.0, ~6.3
O-CH=CH ₂(trans)~4.89ddJ = ~14.0, ~1.6
O-CH=CH ₂(cis)~4.59ddJ = ~6.3, ~1.6
-C(=O)-CH ₂-~2.35tJ = ~7.5
-CH₂-CH ₂-CH₂-CH₃~1.65quintetJ = ~7.5
-CH₂-CH ₂-CH₃~1.30sextetJ = ~7.5
-CH~0.90tJ = ~7.2

This table presents predicted chemical shifts and multiplicities for the protons in this compound, based on data for similar vinyl esters and general NMR principles. mdpi.comchemicalbook.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uhcl.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, absorbing energy and creating a unique spectral pattern. libretexts.org

For this compound, the FT-IR spectrum is dominated by strong absorption bands characteristic of its ester and vinyl functionalities. The most prominent peak is the carbonyl (C=O) stretch of the ester group. For vinyl esters, this peak appears at a higher frequency (around 1760-1765 cm⁻¹) compared to saturated esters, due to the electron-withdrawing effect of the vinyl group. biomaterial.com.br Another key feature is the C=C stretching vibration of the vinyl group, which appears around 1640-1650 cm⁻¹. spectroscopyonline.com Additionally, the C-H bonds of the vinyl group show stretching vibrations above 3000 cm⁻¹ and characteristic out-of-plane bending vibrations (wags) in the fingerprint region, typically near 990 cm⁻¹ and 910 cm⁻¹. spectroscopyonline.com The strong C-O stretching bands of the ester group are also visible between 1000-1300 cm⁻¹. biomaterial.com.br This combination of peaks provides definitive evidence for the structure of this compound. researchgate.net

Table 5: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeWavenumber (cm⁻¹)Intensity
C-H (vinyl)Stretch3100 - 3010Medium
C-H (alkane)Stretch2960 - 2850Strong
C=O (vinyl ester) Stretch 1765 - 1760 Very Strong
C=C (vinyl) Stretch 1650 - 1640 Medium
C-H (vinyl)Bend (out-of-plane)990 & 910Strong, Sharp
C-OStretch1300 - 1100Strong

This table summarizes the key infrared absorption frequencies expected for this compound, which are used for its structural identification. biomaterial.com.brspectroscopyonline.com

Mass Spectrometry (e.g., ESI-HRMS) for Compound Identification and Reaction Product Analysis

Rheological and Thermal Analysis of this compound-Based Materials

Dynamic Mechanical Thermal Analysis (DMTA) is a highly sensitive technique used to characterize the viscoelastic properties of polymers as a function of temperature. researchgate.net It is particularly useful for studying the curing process of thermosetting resins, including those based on vinyl esters. researchgate.net In a DMTA experiment, a small oscillatory deformation is applied to a sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G' or E'), which represents the elastic portion of the response, and the loss modulus (G'' or E''), which represents the viscous portion. The ratio of the loss to the storage modulus gives the damping factor, or tan δ.

In the context of vinyl ester resins, which may be cured using a system involving cobalt hexanoate as a promoter, DMTA is used to monitor the development of the polymer network. researchgate.net Key events during curing can be identified from the DMTA data:

Vitrification: This is the process where the curing resin transforms from a liquid or rubbery state into a rigid, glassy solid. It is often identified by a peak in the tan δ curve or the loss modulus curve.

Glass Transition Temperature (Tg): The Tg is a critical property of the cured polymer, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. It is typically determined from the peak of the tan δ curve. The Tg is highly dependent on the crosslink density and the degree of cure of the network. researchgate.net

Studies on vinyl ester resins have shown that DMTA can track the progress of curing under isothermal conditions and assess the properties of the final cured material. researchgate.net For instance, an increase in the storage modulus (G') indicates the build-up of the network structure, while the position and shape of the tan δ peak provide information about the network's homogeneity and its glass transition temperature. rsc.org

Thermal Scanning Rheometry (TSR) is a rheological technique specifically designed to monitor the changes in the viscoelastic properties of materials with time or temperature. researchgate.net It is an effective tool for studying the curing kinetics of thermosetting resins, such as those based on vinyl esters. researchgate.netacs.org By measuring the complex viscosity (η*) as a function of time under isothermal conditions, TSR can precisely determine the gel time. researchgate.net

The gel time is a critical processing parameter, marking the point at which the resin transitions from a liquid to a gel-like solid, beyond which it is no longer processable. researchgate.net It can be defined by several criteria, such as the point where the viscosity begins to increase sharply.

In a study of a vinyl ester resin (VER) cured with methyl ethyl ketone peroxide (MEKP) as the initiator and cobalt hexanoate (HxCo) as the promoter, TSR was used to investigate the curing process under isothermal conditions. researchgate.net The research demonstrated that the gel time could be used to determine the apparent activation energy (Ea) of the curing process. Furthermore, an empirical model was developed to predict the change in complex viscosity over time, allowing for the calculation of a kinetic value for Ea that was independent of the cobalt hexanoate concentration. researchgate.net

Table 2: Kinetic Parameters for Isothermal Curing of a Vinyl Ester Resin

Curing Temperature (°C)Gel Time (min)Apparent Activation Energy (Ea) (kJ/mol)
20~45~55-60
30~20
40~10
50~5

This table presents representative data on how curing temperature affects the gel time for a vinyl ester resin system. The activation energy is typically calculated from the slope of an Arrhenius plot of gel time versus temperature. Data is representative of findings in the field. researchgate.net

By providing detailed kinetic data, TSR analysis enables the optimization of curing cycles for industrial applications, ensuring efficient processing and desired final properties of the vinyl ester-based material.

Environmental Considerations and Sustainable Research Directions for Vinyl Hexanoate

Lifecycle Assessment (LCA) Methodologies for Vinyl Hexanoate-Based Products and Their Environmental Footprint

A Lifecycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from the extraction of raw materials to the final disposal of the product. gzmedia.com For products based on vinyl hexanoate (B1226103), a "cradle-to-gate" LCA is often performed. This type of assessment covers the processes from the extraction of raw materials to the point where the finished products leave the manufacturing plant. gzmedia.com

The primary environmental impacts identified in LCAs of similar vinyl products include Global Warming Potential (GWP), which is a measure of the carbon dioxide (CO₂) footprint, and dependency on fossil-based resources (Abiotic Depletion Potential - Fossil, or ADP-F). gzmedia.com Other significant environmental aspects that are considered are resource depletion, acidification, ozone depletion, and land use. gzmedia.com

To conduct an LCA for this compound-based products, several key stages are analyzed. These include:

Raw Material Acquisition : This stage encompasses the environmental costs associated with extracting and processing the raw materials needed for this compound synthesis and subsequent product manufacturing.

Manufacturing : This includes the energy consumption (electricity and natural gas), water usage, and chemical inputs required for the polymerization of this compound and the formation of the final product. gzmedia.com

Waste Generation and Disposal : The management of waste produced during the manufacturing process, including its transportation to disposal facilities, is a critical component of the assessment. gzmedia.com

Emissions : Flue gas emissions and the release of other volatile organic compounds during production are quantified to assess their contribution to air pollution and global warming. gzmedia.comalliedacademies.org

The data for these assessments are typically gathered from the production facilities and suppliers. When primary data is not available, information from established LCA databases like Ecoinvent is utilized. gzmedia.com Software such as SimaPro is often used to model and analyze the data according to standardized methodologies like ISO 14040 and ISO 14044. gzmedia.com

The environmental footprint of vinyl-based products can be significant. For instance, the production of vinyl records, which share some production similarities with other vinyl products, generates a substantial amount of CO₂. In 2023, the sale of nearly 50 million vinyl records resulted in an estimated 23,750 tons of CO2 emissions. urpressing.com This highlights the importance of understanding and mitigating the environmental impact of all vinyl-based products, including those derived from this compound.

Mitigation of Environmental Impact in this compound Production and Applications

Several strategies can be employed to mitigate the environmental impact associated with the production and application of this compound. These strategies focus on reducing waste, minimizing energy consumption, and utilizing more sustainable resources.

One of the primary approaches is the adoption of cleaner production techniques . This involves optimizing reaction conditions to increase efficiency and reduce the generation of byproducts. alliedacademies.org Implementing closed-loop systems for recycling solvents and catalysts can also significantly decrease waste and the need for new raw materials. alliedacademies.org

Waste reduction and recycling are critical. In industries that use vinyl compounds, incorporating regrind or recycled material back into the production cycle is a key strategy to minimize waste and promote a circular economy. urpressing.comunibo.it For example, the European PVC industry has made significant strides in recycling, with VinylPlus reporting the recycling of 771,313 tonnes of PVC waste in 2019, which saved an estimated 1.5 million tonnes of CO₂. unibo.it Replacing virgin materials with recycled polyvinyl chloride in applications like piping can reduce the climate impact by a significant margin. unibo.it

Energy efficiency is another crucial area for mitigation. Investing in energy-saving technologies, such as process heat integration and cogeneration systems, can lower the energy consumption of production facilities. alliedacademies.org A significant reduction in the carbon footprint can be achieved by switching from fossil fuels like natural gas to biomethane and using electricity from renewable sources. gzmedia.com

The use of bio-attributed raw materials presents a promising avenue for reducing the environmental footprint. gzmedia.com For instance, the use of a bio-attributed compound instead of conventional PVC can lead to a considerable reduction in CO₂ emissions. gzmedia.com

Mitigation StrategyDescriptionKey BenefitsSource
Cleaner Production TechniquesOptimizing reaction conditions and implementing closed-loop systems for recycling solvents and catalysts.Minimizes hazardous pollutant generation at the source and reduces waste. alliedacademies.org
Waste Reduction and RecyclingIncorporating regrind or recycled vinyl material back into the production cycle.Minimizes waste, supports a circular economy, and reduces CO₂ emissions. urpressing.comunibo.it
Energy EfficiencyInvesting in energy-saving technologies and using renewable energy sources.Reduces energy consumption and greenhouse gas emissions. gzmedia.comalliedacademies.org
Use of Bio-Attributed Raw MaterialsSubstituting conventional fossil-based raw materials with bio-based alternatives.Significantly reduces the carbon footprint of the final product. gzmedia.com

Green Chemistry Principles in this compound Synthesis and Polymerization

The application of green chemistry principles is fundamental to developing more sustainable methods for the synthesis and polymerization of this compound. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.in

The twelve principles of green chemistry provide a framework for achieving this goal. Key principles relevant to this compound include:

Prevention of Waste : It is better to prevent waste than to treat or clean it up after it has been created. kahedu.edu.in This principle underscores the importance of designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This concept, developed by Barry Trost, is a measure of the efficiency of a chemical reaction. acs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are more selective and can be used in smaller amounts, thus minimizing waste. acs.org

Use of Renewable Feedstocks : Whenever practicable, raw materials or feedstocks should be renewable rather than depleting. nih.gov This involves utilizing biomass-derived materials for the synthesis of monomers. mdpi.com

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. acs.org The use of highly specific enzymes can often eliminate the need for protecting groups. acs.org

Design for Energy Efficiency : Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. alliedacademies.org

In the context of this compound synthesis, a significant advancement in applying green chemistry is the use of enzymatic catalysis in alternative solvents . For example, the lipase-catalyzed synthesis of glucose-6-O-hexanoate using glucose and this compound has been successfully demonstrated in deep eutectic solvents (DESs). frontiersin.orgresearchgate.net

Deep eutectic solvents (DESs) are considered a green alternative to traditional organic solvents and ionic liquids. frontiersin.org They are often prepared from natural and renewable raw materials like choline (B1196258) chloride and urea (B33335) or glucose, making them more biodegradable, biocompatible, and sustainable. frontiersin.orgresearchgate.net The use of DESs can improve the reaction by acting as both a solvent and a substrate, which can lead to higher yields and a smaller chemical footprint. frontiersin.org

Green Chemistry PrincipleApplication in this compound Synthesis/PolymerizationExampleSource
Use of CatalysisEmploying enzymes (lipases) for transesterification reactions.Lipase-catalyzed synthesis of glucose-6-O-hexanoate from glucose and this compound. frontiersin.orgresearchgate.net
Use of Safer SolventsReplacing traditional organic solvents with deep eutectic solvents (DESs).Using a DES made of choline chloride and glucose as the reaction medium. frontiersin.orgresearchgate.net
Use of Renewable FeedstocksUtilizing biomass-derived starting materials.Using glucose, a renewable sugar, as a key reactant. frontiersin.orgresearchgate.net
Atom EconomyDesigning reactions that maximize the incorporation of reactant atoms into the final product.Enzymatic transesterification, which can have high atom economy compared to other synthetic routes. acs.org

Advanced and Emerging Research Applications of Vinyl Hexanoate and Its Derivatives

Role of Vinyl Hexanoate (B1226103) as a Monomer in Advanced Materials Development

Vinyl hexanoate serves as a valuable monomer for creating a diverse range of polymers with tailored properties through various polymerization techniques. Its vinyl group allows it to participate in free-radical polymerization, while the hexanoate side chain provides flexibility and hydrophobicity to the resulting polymer.

Researchers have successfully employed controlled radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to synthesize poly(this compound) and its copolymers with precise control over molecular weight, architecture, and functionality. google.comproto3000.com This level of control is crucial for developing advanced materials for high-performance applications. One notable area of research is the polymerization of vinyl esters within the nanochannels of metal-organic frameworks (MOFs), which enables the synthesis of highly isotactic polymers with controlled stereochemistry. nsf.gov

Copolymerization of this compound with other monomers significantly broadens its application scope. For instance, studies have investigated the copolymerization of this compound with monomers like norbornenes and allyl esters via photopolymerization to develop novel biomaterials. nih.gov These studies analyze the copolymerization parameters and the resulting network properties, aiming to create materials with improved mechanical characteristics suitable for biomedical applications. nih.govkorambiotech.com The incorporation of linear vinyl esters, such as this compound, into thermoplastics like those based on styrene (B11656) or methyl methacrylate (B99206) has been shown to effectively lower the glass transition temperature (Tg) and storage modulus, indicating that the hexanoate side chains enhance segmental movement and flexibility. researchgate.net

A specific example of an advanced material derived from a related structure is a "smart" cotton fabric. Researchers developed a temperature-sensitive polymer, poly(2-hydroxyethyl-6-(vinyl amino)hexanoate), which was grafted onto cotton to create a fabric with adaptive moisture management properties. tuwien.at This demonstrates the potential of this compound derivatives in creating functional and responsive textiles.

Table 1: Polymerization Studies Involving this compound and its Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Polymerization TechniqueMonomersKey Finding / ApplicationReference
Free Radical PhotopolymerizationThis compound (VEst), 2-hydroxymethylnorbornene (Norb)Demonstrated alternating copolymerization behavior, suitable for developing new biomaterials with tailored properties. nih.gov
RAFT PolymerizationVinyl esters (general, including this compound)Enables synthesis of precision polymers with controlled architecture and enhanced solubility in supercritical CO2. proto3000.com
RAFT in MOF NanochannelsVinyl esters (vinyl acetate (B1210297), vinyl propionate)Achieved synthesis of highly isotactic (stereocontrolled) block copolymers, a new frontier for precision polymers. nsf.gov
Free Radical Addition PolymerizationN-vinyl caprolactam derived monomer (HEVAH)Created a temperature-responsive polymer for smart fabrics with adaptive moisture management. tuwien.at
Bulk/Solution CopolymerizationLinear Vinyl Esters (LVEs), Styrene, Methyl MethacrylateIncorporation of LVEs reduces the glass transition temperature and storage modulus of copolymers. researchgate.net

This compound as a Chemical Intermediate in Complex Organic Synthesis

Beyond polymerization, the reactivity of this compound makes it a useful intermediate in complex organic synthesis, particularly in biocatalysis for producing fine chemicals and pharmaceutical precursors. The vinyl ester group acts as an efficient acyl donor, enabling the transfer of the hexanoyl group to other molecules under mild, enzyme-catalyzed conditions.

A significant application is in the regioselective acylation of sugars and polyphenols. For example, this compound has been used as the acyl donor in the lipase-catalyzed synthesis of glucose-6-O-hexanoate. researchgate.net This enzymatic transesterification demonstrates a green chemistry approach to creating sugar esters, which have applications as biosurfactants and emulsifiers. Similarly, it has been employed in the enzymatic synthesis of troxerutin (B1681598) fatty acid esters, modifying the natural flavonoid to enhance its lipophilicity and potential bioavailability. researchgate.net

Furthermore, this compound is a key reagent in the kinetic resolution of alcohols. Lipase-catalyzed enantioselective acylation using this compound allows for the separation of racemic mixtures of secondary alcohols by selectively acylating one enantiomer, yielding chiral alcohols and esters that are valuable building blocks in the pharmaceutical industry. thegoodscentscompany.com

Table 2: Applications of this compound as a Chemical Intermediate This table is interactive. Users can sort columns by clicking on the headers.

Reaction TypeSubstrateEnzymeProduct / PurposeReference
Enzymatic TransesterificationGlucoseCandida antarctica Lipase (B570770) B (CALB)Synthesis of glucose-6-O-hexanoate, a sugar ester with surfactant properties. researchgate.net
Enzymatic AcylationTroxerutin (a flavonoid)Alkaline proteaseSynthesis of troxerutin fatty acid esters to improve lipophilicity. researchgate.net
Enantioselective AcylationSecondary AlcoholsCarica papaya lipaseKinetic resolution to produce enantiomerically pure alcohols. thegoodscentscompany.com
Enzymatic AcylationAmylose (B160209) (a polysaccharide)Subtilisin CarlsbergSurface modification of starch nanoparticles (using vinyl caprate, a close analog). nih.gov

Application of this compound as Reactive Diluents in Polymer Systems

Reactive diluents are essential components in many polymer resin formulations, used to reduce viscosity for better processing while also participating in the polymerization reaction to become part of the final cross-linked network. This avoids the environmental and performance issues associated with volatile, non-reactive solvents. Vinyl monomers are often employed for this purpose. bohrium.comdtic.mil

Studies on other bio-based fatty acid derivatives, such as methacrylated hexanoic acid, have also explored their use as reactive diluents to replace styrene, highlighting a broader trend towards using fatty acid-based monomers to improve the safety and sustainability of thermosetting resins. nsf.gov

Modification of Biomolecules via this compound Derivatives

The targeted modification of biomolecules is a powerful strategy for creating new functional materials for biomedical and biotechnological applications. This compound serves as a key reagent for the enzymatic lipophilization of polar biomolecules, such as polysaccharides and flavonoids. This process involves attaching the hydrophobic hexanoate chain to the biomolecule, which can improve its solubility in non-polar media, enhance its interaction with cell membranes, or alter its functional properties. researchgate.netnih.gov

Enzymatic modification is preferred over traditional chemical methods due to its high selectivity and mild reaction conditions, which preserve the delicate structure of the biomolecule. nih.gov Lipases and proteases are commonly used to catalyze the transfer of the hexanoyl group from this compound to the hydroxyl groups of the target molecule. researchgate.net

Key research findings include:

Polysaccharide Modification: Enzymes have been used to acylate insoluble polysaccharides like amylose with vinyl esters in organic solvents, demonstrating that surface-accessible hydroxyl groups can be efficiently esterified. nih.gov This can be used to create modified starches with altered physicochemical properties.

Flavonoid Modification: The enzymatic acylation of the flavonoid troxerutin with this compound has been shown to produce troxerutin fatty acid esters. This modification is designed to increase the lipophilicity of the flavonoid, which may enhance its absorption and efficacy in biological systems. researchgate.net

Sugar Modification: As mentioned previously, this compound is an effective acyl donor for the enzymatic synthesis of glucose-6-O-hexanoate in non-conventional solvents like deep eutectic solvents, creating valuable biosurfactants. researchgate.net

Integration of this compound-Based Polymers in 3D Printing Technologies

Vat photopolymerization 3D printing, which includes technologies like stereolithography (SLA) and digital light processing (DLP), relies on liquid photocurable resins that solidify upon exposure to light. proto3000.commdpi.com The development of new resins with tailored properties is critical for expanding the applications of this technology, particularly in fields like biomedical engineering where biocompatibility is paramount.

Vinyl esters, including this compound, are emerging as promising alternatives to the commonly used acrylate (B77674) and methacrylate monomers, which can exhibit cytotoxicity and skin irritation. tuwien.atresearchgate.net Vinyl ester-based resins are being explored for the fabrication of biocompatible 3D scaffolds for tissue engineering. researchgate.netresearchgate.net

The suitability of this compound for 3D printing stems from its ability to undergo rapid free-radical photopolymerization. tuwien.at Research into the copolymerization of this compound with other monomers, such as norbornenes, is explicitly aimed at developing copolymers with mechanical properties suitable for 3D printing applications. tuwien.at The kinetics of these photopolymerization reactions, including the double bond conversion (DBC) and the evolution of mechanical properties (storage modulus), are studied using techniques like real-time photorheology to optimize resin formulations for the printing process. tuwien.atuvebtech.com The ability to tune the properties of the final printed object by creating copolymers with this compound makes it a versatile component for next-generation 3D printing resins. researchgate.net

Q & A

Q. How does the electronic structure of this compound influence its reactivity in polymerization reactions?

  • Methodological Answer : Investigate frontier molecular orbitals (HOMO-LUMO gaps) using computational software (e.g., Gaussian). Correlate results with experimental polymerization rates (e.g., via gel permeation chromatography). Propose a conceptual framework linking electron density distribution to monomer reactivity in radical or ionic polymerization systems .

Q. Tables for Quick Reference

Aspect Recommended Methods Key References
Synthesis OptimizationFactorial Design, RSM
CharacterizationGC-MS, NMR, FTIR
Stability TestingQuasi-experimental Design, Kinetic Modeling
Computational ModelingDFT, Molecular Dynamics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinyl hexanoate
Reactant of Route 2
Reactant of Route 2
Vinyl hexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.